REACTION_CXSMILES
|
Cl[Sn]Cl.[Cl:4][CH2:5][CH2:6][CH2:7][C:8]([C-:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1)=[O:9].[CH-:15]1[CH:19]=[CH:18][CH:17]=[CH:16]1.[Fe+2:20].[CH-:21]1[CH:25]=[CH:24][CH:23]=[CH:22]1.[CH-:26]1[CH:30]=[CH:29][CH:28]=[CH:27]1.[Fe+2].[Cl:32][CH2:33][CH2:34][CH2:35][C:36]([C-]1C=CC=C1)=[O:37].[C-]1(C(=O)CCC[Cl:52])C=CC=C1.[Fe+2]>C(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-].O=[Pt]=O.C(O)(=O)C>[Cl:4][CH2:5][CH2:6][CH2:7][C:8]([C-:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1)=[O:9].[CH-:15]1[CH:19]=[CH:18][CH:17]=[CH:16]1.[Fe+2:20].[CH-:21]1[CH:25]=[CH:24][CH:23]=[CH:22]1.[CH-:26]1[CH:30]=[CH:29][CH:28]=[CH:27]1.[Fe+2:20].[Cl:32][CH2:33][CH2:34][CH2:35][C:36]([Cl:52])=[O:37] |f:1.2.3,4.5.6,7.8.9,11.12.13.14,17.18.19,20.21.22|
|
Name
|
|
Quantity
|
170 mg
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
Pt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
4-chlorobutyroylferrocene
|
Quantity
|
29.1 g
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Name
|
1,1'-di(4-chlorobutyroyl)ferrocene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)[C-]1C=CC=C1.[C-]1(C=CC=C1)C(CCCCl)=O.[Fe+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are introduced into the glass beaker
|
Type
|
ADDITION
|
Details
|
are then poured in
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[Sn]Cl.[Cl:4][CH2:5][CH2:6][CH2:7][C:8]([C-:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1)=[O:9].[CH-:15]1[CH:19]=[CH:18][CH:17]=[CH:16]1.[Fe+2:20].[CH-:21]1[CH:25]=[CH:24][CH:23]=[CH:22]1.[CH-:26]1[CH:30]=[CH:29][CH:28]=[CH:27]1.[Fe+2].[Cl:32][CH2:33][CH2:34][CH2:35][C:36]([C-]1C=CC=C1)=[O:37].[C-]1(C(=O)CCC[Cl:52])C=CC=C1.[Fe+2]>C(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-].O=[Pt]=O.C(O)(=O)C>[Cl:4][CH2:5][CH2:6][CH2:7][C:8]([C-:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1)=[O:9].[CH-:15]1[CH:19]=[CH:18][CH:17]=[CH:16]1.[Fe+2:20].[CH-:21]1[CH:25]=[CH:24][CH:23]=[CH:22]1.[CH-:26]1[CH:30]=[CH:29][CH:28]=[CH:27]1.[Fe+2:20].[Cl:32][CH2:33][CH2:34][CH2:35][C:36]([Cl:52])=[O:37] |f:1.2.3,4.5.6,7.8.9,11.12.13.14,17.18.19,20.21.22|
|
Name
|
|
Quantity
|
170 mg
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
Pt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
4-chlorobutyroylferrocene
|
Quantity
|
29.1 g
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Name
|
1,1'-di(4-chlorobutyroyl)ferrocene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)[C-]1C=CC=C1.[C-]1(C=CC=C1)C(CCCCl)=O.[Fe+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are introduced into the glass beaker
|
Type
|
ADDITION
|
Details
|
are then poured in
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[Sn]Cl.[Cl:4][CH2:5][CH2:6][CH2:7][C:8]([C-:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1)=[O:9].[CH-:15]1[CH:19]=[CH:18][CH:17]=[CH:16]1.[Fe+2:20].[CH-:21]1[CH:25]=[CH:24][CH:23]=[CH:22]1.[CH-:26]1[CH:30]=[CH:29][CH:28]=[CH:27]1.[Fe+2].[Cl:32][CH2:33][CH2:34][CH2:35][C:36]([C-]1C=CC=C1)=[O:37].[C-]1(C(=O)CCC[Cl:52])C=CC=C1.[Fe+2]>C(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-].O=[Pt]=O.C(O)(=O)C>[Cl:4][CH2:5][CH2:6][CH2:7][C:8]([C-:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1)=[O:9].[CH-:15]1[CH:19]=[CH:18][CH:17]=[CH:16]1.[Fe+2:20].[CH-:21]1[CH:25]=[CH:24][CH:23]=[CH:22]1.[CH-:26]1[CH:30]=[CH:29][CH:28]=[CH:27]1.[Fe+2:20].[Cl:32][CH2:33][CH2:34][CH2:35][C:36]([Cl:52])=[O:37] |f:1.2.3,4.5.6,7.8.9,11.12.13.14,17.18.19,20.21.22|
|
Name
|
|
Quantity
|
170 mg
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
Pt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
4-chlorobutyroylferrocene
|
Quantity
|
29.1 g
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Name
|
1,1'-di(4-chlorobutyroyl)ferrocene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)[C-]1C=CC=C1.[C-]1(C=CC=C1)C(CCCCl)=O.[Fe+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are introduced into the glass beaker
|
Type
|
ADDITION
|
Details
|
are then poured in
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |